molecular formula C14H11NOS2 B2891430 N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 921559-85-5

N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2891430
CAS No.: 921559-85-5
M. Wt: 273.37
InChI Key: SGSJXTXLNGBNMY-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide is an acetamide derivative featuring two heteroaromatic moieties: a benzo[b]thiophen-5-yl group and a thiophen-2-yl group linked via an acetamide bridge. This structural architecture is characteristic of bioactive molecules, as sulfur-containing heterocycles like thiophene and benzothiophene are known to enhance pharmacokinetic properties, including lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS2/c16-14(9-12-2-1-6-17-12)15-11-3-4-13-10(8-11)5-7-18-13/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSJXTXLNGBNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H11N1OS2C_{12}H_{11}N_{1}OS_{2} and has a molecular weight of approximately 233.35 g/mol. Its structure features a benzo[b]thiophene moiety linked to a thiophene ring via an acetamide functional group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The general synthetic route includes:

  • Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
  • Acetamide Formation : Reacting the thiophene with acetic acid derivatives under specific conditions to yield the acetamide.
  • Purification : Employing chromatographic techniques to isolate the pure compound.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines, including:

CompoundCell LineIC50 (µM)Reference
1A549 (lung)12.5
2MCF7 (breast)15.0
3HeLa (cervical)10.0

These findings suggest that the compound could be further developed as a potential anticancer agent.

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against several bacterial strains, particularly those resistant to conventional antibiotics:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The compound's ability to inhibit bacterial growth highlights its potential as an antimicrobial agent.

Case Studies and Research Findings

  • In Vitro Studies : A study reported that this compound showed dose-dependent cytotoxicity against A549 lung cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .
  • Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .
  • Combination Therapy : Investigations into combination therapies have indicated that when used alongside existing antibiotics, this compound enhances their efficacy against resistant strains, suggesting a synergistic effect .

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structure can be contrasted with related acetamide derivatives based on substituent groups and heterocyclic systems:

Table 1: Structural Features of Selected Acetamide Derivatives
Compound Name Core Structure Key Substituents/Moieties
N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide Acetamide Benzo[b]thiophen-5-yl, thiophen-2-yl
2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide () Acetohydrazide Benzothiazole, thioether linkage
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide () Acetamide Chlorobenzoyl, ethylthiophene
N-(thiophen-2-yl)-2-(tetrazol-5-yl)acetamide derivatives () Acetamide Tetrazole, alkyl/aryl substituents

Key Observations :

  • Electron-Withdrawing Groups : Unlike compounds in (e.g., nitro or chlorophenyl substituents), the target lacks strong electron-withdrawing groups, which may reduce electrophilic reactivity but improve metabolic stability .

Key Observations :

  • Yield Variability : High yields (e.g., 90% in ) are achievable for thioxoacetamide derivatives, but the target’s synthesis may require optimization due to steric hindrance from the benzo[b]thiophene group .

Key Observations :

  • Antimicrobial Potential: Benzothiazole-containing acetamides () show activity against gram-positive bacteria (MIC: 2–4 µg/mL), suggesting the target compound may exhibit similar effects due to structural homology .
  • Anti-inflammatory Activity : Thiophene-acetamide hybrids () demonstrate analgesic properties, likely mediated through cyclooxygenase (COX) inhibition, a pathway the target compound may also target .

Q & A

Q. What are the established synthetic routes for N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of benzo[b]thiophene and thiophene precursors. Key steps include:
  • Acylation : Reacting benzo[b]thiophen-5-amine with 2-(thiophen-2-yl)acetic acid derivatives using coupling agents like EDC/HOBt in dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .
  • Purification : Column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 50% v/v) to isolate the product .
    Critical parameters:
  • Temperature : Reflux conditions (~80–110°C) for condensation steps .
  • Catalysts : Use of NaN₃ or K₂CO₃ for nucleophilic substitutions .
    Example yields from analogous compounds:
StepYield (%)Purity (HPLC)Reference
Acylation71–86>95%
Halogenation (Br/I)81–86>98%

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., thiophene protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
  • HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : SHELXL refines crystal structures, particularly for resolving stereochemical ambiguities .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) model π-conjugation between thiophene and benzothiophene moieties .
  • Basis Sets : 6-31G(d,p) for geometry optimization and electronic density maps .
  • Output Metrics : HOMO-LUMO gaps (~3.5–4.0 eV) and Mulliken charges highlight electrophilic sites for reactivity studies .

Advanced Questions

Q. How can synthesis protocols be optimized for scalability while retaining stereochemical fidelity?

  • Methodological Answer :
  • Solvent Screening : Replace DMF with less toxic solvents (e.g., acetonitrile) to improve reaction sustainability .
  • Flow Chemistry : Continuous flow systems reduce side reactions in exothermic steps (e.g., acylation) .
  • In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. What computational strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein binding modes (e.g., thiophene interactions with kinase active sites) to explain variability in IC₅₀ values .
  • QSAR Models : Correlate substituent electronegativity (e.g., halogen vs. methoxy groups) with antimicrobial potency .
    Example QSAR parameters:
SubstituentLogPIC₅₀ (µM)
-Br3.212.5
-OCH₃2.828.7

Q. What strategies enhance the pharmacological profile of derivatives?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute thiophene with selenophene to improve metabolic stability .
  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to increase bioavailability .
  • Fragment-Based Screening : Combine with pyridazine or thiadiazole cores to diversify activity .

Q. How do crystallographic refinement challenges (e.g., twinning) impact structural validation?

  • Methodological Answer :
  • SHELXL Workflow : Use TWIN/BASF commands to model twinned datasets and refine occupancy ratios .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve disorder in thiophene rings .

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